(S)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride
Overview
Description
“(S)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride” likely belongs to the class of compounds known as pyrrolidines, which are cyclic secondary amines. The “S” denotes the stereochemistry of the compound, indicating it’s a specific enantiomer. The “difluoro” indicates the presence of two fluorine atoms, and “carboxamide” suggests a functional group derived from a carboxylic acid where the hydroxyl group has been replaced by an amine. The term “hydrochloride” means it’s a salt formed by the reaction of the base form of the drug with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its reactivity. As an amine, it could participate in various reactions such as alkylation, acylation, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined using various analytical techniques. These might include solubility, melting point, boiling point, pKa, partition coefficient (logP), and others .Mechanism of Action
Target of Action
4,4-Difluoro-L-prolinamide hydrochloride is primarily used as a building block in the synthesis of cyanopyrrolidine based DPP-IV inhibitors . DPP-IV (Dipeptidyl Peptidase-IV) is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
The compound interacts with its target, DPP-IV, by inhibiting its activity. This inhibition results in an increased level of incretin hormones, leading to enhanced insulin secretion and decreased glucagon release. Consequently, this reduces blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the incretin pathway. Incretin hormones, such as GLP-1 (Glucagon-Like Peptide-1) and GIP (Glucose-dependent Insulinotropic Polypeptide), are released by the intestine during meals and stimulate insulin secretion. By inhibiting DPP-IV, the compound prevents the degradation of these hormones, thereby enhancing their insulinotropic effects .
Result of Action
The molecular effect of the compound’s action is the inhibition of DPP-IV enzyme activity, leading to increased levels of incretin hormones. At the cellular level, this results in enhanced insulin secretion from pancreatic beta cells and decreased glucagon release from alpha cells. The overall effect is a reduction in blood glucose levels .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-4,4-difluoropyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2O.ClH/c6-5(7)1-3(4(8)10)9-2-5;/h3,9H,1-2H2,(H2,8,10);1H/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQDQYAEZGKHOB-DFWYDOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1(F)F)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669800 | |
Record name | 4,4-Difluoro-L-prolinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426844-51-1 | |
Record name | 2-Pyrrolidinecarboxamide, 4,4-difluoro-, hydrochloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=426844-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Difluoro-L-prolinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Difluoro-L-prolinamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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